An In-depth Technical Guide to Morpholine Salicylate (CAS 147-90-0)
An In-depth Technical Guide to Morpholine Salicylate (CAS 147-90-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine (B109124) salicylate (B1505791) (CAS 147-90-0) is an organic salt formed from the acid-base reaction between salicylic (B10762653) acid and morpholine.[1] It is classified as a nonsteroidal anti-inflammatory drug (NSAID) and belongs to the salicylate family of compounds.[1][2] This document provides a comprehensive technical overview of morpholine salicylate, including its chemical and physical properties, synthesis methodologies, pharmacological actions, and available safety data. The information is intended to serve as a valuable resource for professionals in research and drug development.
Physicochemical Properties
Morpholine salicylate is a white crystalline solid.[3] It is soluble in water, alcohols, ethyl acetate, acetone, benzene, and chloroform, and nearly insoluble in toluene, xylene, petroleum ether, and diethyl ether.[4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Morpholine Salicylate
| Property | Value | Reference |
| CAS Number | 147-90-0 | [1][2][3][5] |
| Molecular Formula | C₁₁H₁₅NO₄ | [1][2][3][5] |
| Molecular Weight | 225.24 g/mol | [1][3][5] |
| IUPAC Name | 2-hydroxybenzoic acid;morpholine | [5] |
| Synonyms | Morpholinium salicylate, Retarcyl, Deposal, Depot-Salicyl | [1][3][5] |
| Melting Point | 110-111 °C | [1][3] |
| Boiling Point | 366.75 °C (rough estimate) | [3] |
| Flash Point | 35.6 °C | [3] |
| Density | 1.2102 g/cm³ (rough estimate) | [3] |
| ATC Code | N02BA08 | [1][2][5] |
Synthesis of Morpholine Salicylate
The primary method for synthesizing morpholine salicylate is through a direct acid-base neutralization reaction between morpholine and salicylic acid.[1] Alternative methods such as salt metathesis have also been described.[1]
Experimental Protocol: Direct Acid-Base Neutralization
This method involves the direct reaction of equimolecular quantities of salicylic acid and morpholine.[1]
Materials:
-
Salicylic Acid (C₇H₆O₃)
-
Morpholine (C₄H₉NO)
-
Reaction vessel with agitation and cooling capabilities
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Organic solvent (e.g., chloroform) for extraction
-
Drying agent (e.g., sodium sulphate)
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Solvents for recrystallization (e.g., ethyl alcohol and carbon tetrachloride)
Procedure:
-
Carefully measure equimolecular quantities of salicylic acid and morpholine. A typical ratio is 138 parts by weight of salicylic acid to 87 parts by weight of morpholine.[1]
-
In a suitable reaction vessel, gradually add the salicylic acid to the morpholine with constant agitation.
-
The reaction is exothermic; therefore, maintain cooling to control the temperature and prevent product degradation and impurity formation.[1] Inadequate cooling can result in a yellowish, impure product with a lower melting point.[1]
-
For reactions conducted in an aqueous medium, perform an extraction using an organic solvent that is immiscible with water, such as chloroform.[1]
-
Separate the organic layer containing the dissolved morpholine salicylate.
-
Dry the organic layer over a suitable drying agent like sodium sulphate.[1]
-
Remove the solvent, typically under vacuum, to yield the crude product.[1]
-
For further purification, recrystallize the product from a mixture of ethyl alcohol and carbon tetrachloride to obtain a highly pure product with a sharp melting point of 110–111°C.[1]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of morpholine salicylate.
Pharmacology and Mechanism of Action
As a salicylate derivative, morpholine salicylate functions as a nonsteroidal anti-inflammatory drug (NSAID).[1][2] The pharmacological activity is primarily attributed to the salicylate moiety.
Mechanism of Action
The primary mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3][6] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The morpholine component is a common pharmacophore in medicinal chemistry, known to influence pharmacokinetic properties and biological activity.[1][7] However, the specific contribution of the morpholine moiety to the mechanism of action of morpholine salicylate requires further investigation.[1]
Signaling Pathway of Salicylate Action
References
- 1. Morpholine Salicylate|CAS 147-90-0|RUO [benchchem.com]
- 2. Morpholine salicylate - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Morpholine salicylate | C11H15NO4 | CID 120183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
